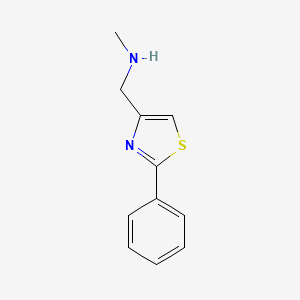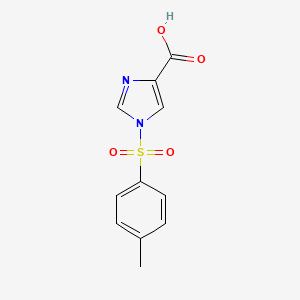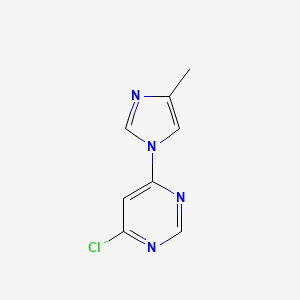
5-(Piperidin-4-il)-1H-indol
Descripción general
Descripción
5-(Piperidin-4-yl)-1H-indole, also known as PI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PI is a synthetic compound that belongs to the indole family of organic compounds.
Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Las piperidinas, incluyendo "5-(Piperidin-4-il)-1H-indol", se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos, así como en alcaloides .
Descubrimiento de Fármacos
Los últimos avances científicos en el descubrimiento y la evaluación biológica de posibles fármacos a menudo involucran derivados de piperidina, incluyendo "this compound" . Estos compuestos se evalúan por su actividad farmacológica y sus potenciales efectos terapéuticos .
Síntesis de Piperidinas Biológicamente Activas
El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas, incluyendo "this compound", es una tarea importante de la química orgánica moderna . Estos métodos pueden conducir a la producción de piperidinas biológicamente activas .
Actividad Antiproliferativa
Algunos derivados de compuestos de piperidin-4-ilo se han evaluado por sus efectos antiproliferativos contra diversas líneas celulares humanas. Esto indica posibles aplicaciones de "this compound" en la investigación del cáncer.
Técnicas de Síntesis
Se han sintetizado diversos derivados de compuestos de piperidin-4-ilo utilizando reacciones de condensación. Se emplean técnicas como la cristalografía de rayos X para el análisis estructural.
Investigación Química
“this compound” y sus derivados pueden utilizarse en investigación química, particularmente en el estudio de compuestos heterocíclicos . Estos compuestos juegan un papel significativo en la industria farmacéutica .
Mecanismo De Acción
Target of Action
The primary target of 5-(Piperidin-4-yl)-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, and its dysregulation can lead to various forms of cancer .
Mode of Action
The compound interacts with its target, the B-raf protein, by binding to it. This binding can inhibit the protein’s activity, leading to changes in the cell’s growth and division processes . .
Biochemical Pathways
The compound’s action affects the MAPK/ERK pathway, a key signaling pathway involved in cell growth and division . By inhibiting the B-raf protein, the compound can disrupt this pathway, potentially leading to a decrease in cell proliferation . The downstream effects of this disruption can include changes in cell growth and division, and potentially, the induction of cell death .
Pharmacokinetics
Similar compounds have been found to have good drug-likeness profiles, suggesting that they may have favorable adme properties .
Result of Action
The molecular and cellular effects of the compound’s action include changes in cell growth and division, potentially leading to a decrease in cell proliferation . In some cases, this could result in the induction of cell death . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancers characterized by overactive B-raf protein .
Action Environment
The action, efficacy, and stability of 5-(Piperidin-4-yl)-1H-indole can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other molecules in the environment can potentially interfere with the compound’s action .
Propiedades
IUPAC Name |
5-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-2,5,8-10,14-15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMINHJMQWBDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650694 | |
| Record name | 5-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383861-22-1 | |
| Record name | 5-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(piperidin-4-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)




